molecular formula C14H13N3O5 B5650781 4,5-dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide

4,5-dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide

Cat. No.: B5650781
M. Wt: 303.27 g/mol
InChI Key: PJFFQKGPQXYOIC-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide is a chemical compound with the molecular formula C14H13N3O5 It is known for its unique structure, which includes a benzamide core substituted with methoxy, nitro, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide typically involves the nitration of a dimethoxybenzene derivative followed by amide formation with a pyridinylamine. The reaction conditions often include the use of strong acids for nitration and coupling agents for amide bond formation.

    Nitration: The starting material, 4,5-dimethoxybenzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the regioselectivity and yield the desired nitro compound.

    Amide Formation: The nitro compound is then reacted with pyridin-3-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,5-Dimethoxy-2-amino-N-(pyridin-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups and the pyridinyl moiety contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitro-N-(pyridin-2-yl)benzamide
  • 4,5-Dimethoxy-2-nitro-N-(pyridin-4-yl)benzamide
  • 3,5-Dimethoxy-N-(4-pyridinyl)benzamide

Uniqueness

4,5-Dimethoxy-2-nitro-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide core. The position of the nitro and methoxy groups, along with the pyridinyl substitution, provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-12-6-10(11(17(19)20)7-13(12)22-2)14(18)16-9-4-3-5-15-8-9/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFQKGPQXYOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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